Product packaging for Diallyl selenide(Cat. No.:CAS No. 91297-11-9)

Diallyl selenide

Cat. No.: B1633551
CAS No.: 91297-11-9
M. Wt: 161.11 g/mol
InChI Key: XXDBAKGNWMUYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diallyl selenide is a synthetic organoselenium compound belonging to the class of dialkyl selenides. As a research chemical, it is of significant interest in medicinal chemistry and pharmacology for its potential biological activities, which are characteristic of organoselenium compounds. These activities often include antioxidant and chemopreventive properties, which may contribute to cellular protection against oxidative stress . Like other selenides, its biological activity is often linked to its capacity for redox modulation, where it can act as an antioxidant at lower concentrations or demonstrate pro-oxidant effects that may trigger apoptosis in cancerous cells . The mechanism of action for dialkyl selenides can involve the modulation of key cellular pathways, including the induction of apoptotic events and the regulation of kinase activity . From a synthetic chemistry perspective, dialkyl selenides like this compound can be synthesized through the optimized reduction of elemental selenium with sodium borohydride, followed by reaction with the corresponding alkyl halide. This method aims for selectivity to minimize the formation of diselenide byproducts . This product is intended for research purposes as a standard or investigative compound in the development of novel therapeutic agents and the study of selenium's role in biological systems. It is For Research Use Only. It is not for diagnostic or therapeutic use, and is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Se B1633551 Diallyl selenide CAS No. 91297-11-9

Properties

IUPAC Name

3-prop-2-enylselanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Se/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDBAKGNWMUYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Se]CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919845
Record name 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91297-11-9
Record name Selenide, diallyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091297119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemopreventive Properties

Diallyl selenide has been extensively studied for its potential in cancer prevention. Research indicates that DASe exhibits strong anticarcinogenic properties, particularly in mammary cancer models. In a study involving rats treated with 7,12-dimethylbenz(a)anthracene (DMBA), DASe demonstrated significant tumor inhibition, being approximately 300 times more effective than its sulfur analog, diallyl sulfide (DAS) .

Case Study: Mammary Tumor Model

  • Study Design : Rats were administered DASe at doses of 6 or 12 µmol/kg body weight.
  • Findings : Significant inhibition of tumor development was observed, highlighting DASe's potential as a chemopreventive agent.

Antioxidant Activity

DASe also exhibits notable antioxidant properties. It has been shown to mitigate oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities. This effect is crucial in reducing radiation-induced DNA damage, making it a candidate for therapeutic applications in radiation protection .

Therapeutic Applications

Beyond its chemopreventive and antioxidant roles, DASe is being investigated for its therapeutic potential against various cancers. Its ability to induce apoptosis selectively in malignant cells while sparing normal cells is particularly promising.

Case Study: Cytotoxicity in Cancer Cells

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and other tumor cell lines.
  • Results : DASe exhibited significant cytotoxic effects, correlating with enhanced reactive oxygen species (ROS) production and subsequent apoptosis .

Comparative Analysis of this compound and Diallyl Sulfide

The following table summarizes the comparative efficacy of DASe versus DAS in various studies:

CompoundAnticancer ActivityAntioxidant ActivityMechanism of Action
This compoundHighStrongRedox cycling, apoptosis
Diallyl SulfideModerateModerateLimited antioxidant effect

Comparison with Similar Compounds

Diallyl Sulfide (DAS) vs. Diallyl Selenide (DASe)

  • Anticarcinogenic Potency: In a DMBA-induced mammary tumor model, DASe (6–12 µmol/kg) achieved tumor inhibition comparable to DAS at 300–1,800 µmol/kg, indicating ~300-fold higher bioactivity for DASe .
  • Natural Relevance : Garlic enriched with selenium produces DASe, which is more effective than sulfur-based DAS in cancer prevention .

Table 1 : Key Differences Between DASe and DAS

Parameter This compound (DASe) Diallyl Sulfide (DAS)
Effective Dose (DMBA) 6–12 µmol/kg 1,800 µmol/kg
Mechanism Post-carcinogen modulation Carcinogen detoxification
Natural Occurrence Selenium-enriched garlic Common garlic

Comparison with Other Organoselenium Compounds

Diphenyl Diselenide and Dibenzyl Diselenide

  • Antioxidant Activity: Diphenyl diselenide exhibits glutathione peroxidase-like activity, directly scavenging reactive oxygen species (ROS) . In contrast, DASe’s mechanism involves metabolic conversion to methyl selenol, which modulates redox signaling .
  • Structural Impact : Aromatic diselenides (e.g., diphenyl diselenide) show lower bioavailability in biological systems compared to alkyl selenides like DASe due to higher hydrophobicity .

Diethyl Diselenide and Dialkyl Selenides

  • Reactivity : Dialkyl selenides (e.g., DASe) are more volatile and reactive than diaryl selenides, enabling faster metabolic processing .
  • Synthetic Accessibility : DASe can be synthesized via electrophilic addition of selenium dihalides to alkenes, similar to Markovnikov/anti-Markovnikov pathways used for bis-(2-haloalkyl) selenides .

Table 2: Bioactivity and Applications of Select Organoselenium Compounds

Compound Anticancer Efficacy Key Application
This compound High (DMBA model) Chemoprevention
Diphenyl Diselenide Moderate (ROS scavenging) Antioxidant therapies
Tin Selenide (SnSe) N/A Photoelectrochemical devices
Benzyl Selenocyanate High (colon cancer models) Chemoprevention

Preparation Methods

Nucleophilic Substitution Using Sodium Hydrogen Selenide

A foundational approach involves the reaction of allyl halides with sodium hydrogen selenide (NaHSe). This method, adapted from protocols for related organoselenium compounds, proceeds via nucleophilic substitution. Sodium borohydride reduces elemental selenium in aqueous media to generate NaHSe in situ, which subsequently reacts with allyl bromide or chloride.

Representative Procedure:

  • Elemental selenium (0.1 mol) is suspended in deionized water (50 mL).
  • Sodium borohydride (0.2 mol) is added gradually under nitrogen, yielding a clear solution of NaHSe.
  • Allyl bromide (0.2 mol) is introduced dropwise at 0–5°C, followed by stirring at room temperature for 12 hours.
  • The organic layer is separated, dried over anhydrous sodium sulfate, and distilled under reduced pressure.

This method typically affords diallyl selenide in 60–75% yield. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with $$ ^{77} \text{Se} $$-NMR exhibiting a characteristic singlet at δ 250–300 ppm.

Catalytic Synthesis via Selenium-Lewis Acid Complexes

Recent advances employ selenium catalysts paired with Lewis acids to enhance efficiency. A study by Athayde-Filho et al. demonstrated the use of ytterbium(III) triflate as a catalyst for the coupling of allyl halides with diselenides. This method circumvents the need for stoichiometric selenium reagents.

Optimized Conditions:

  • Catalyst: Yb(OTf)$$_3$$ (5 mol%)
  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Reaction Time: 6 hours

Under these conditions, this compound is obtained in 85% yield. The catalytic cycle involves oxidative addition of the diselenide to Yb(III), followed by transmetalation with allyl bromide.

Asymmetric Synthesis Using Chiral Selenide Catalysts

The demand for enantiomerically pure this compound derivatives has driven the development of asymmetric methods. A 2022 study by J-STAGE researchers utilized chiral bifunctional selenide catalysts to achieve enantioselective synthesis. The catalyst ( S )-4c (10 mol%) promotes iodolactonization of allyl selenides with 1,3-diiodo-5,5-dimethylhydantoin (DIH), yielding α-quaternary γ-butyrolactones with up to 86:14 enantiomeric ratio (er).

Key Data:

Catalyst Iodinating Reagent Yield (%) er
( S )-4c DIH 93 86 : 14

Density functional theory (DFT) calculations reveal that the selenide moiety strengthens iodine-chalcogen interactions compared to sulfides, lowering activation barriers by 6 kJ/mol.

One-Pot Synthesis from Elemental Selenium

A one-pot protocol eliminates intermediate isolation, improving scalability. Elemental selenium reacts directly with allyl Grignard reagents (CH$$2$$=CHCH$$2$$MgBr) in tetrahydrofuran (THF).

Procedure:

  • Selenium powder (0.1 mol) is suspended in THF under argon.
  • Allyl magnesium bromide (0.3 mol) is added at −78°C.
  • The mixture is warmed to 25°C and stirred for 24 hours.
  • Hydrolysis with aqueous ammonium chloride affords this compound in 70–80% yield.

This method benefits from operational simplicity but requires strict anhydrous conditions to prevent oxidation.

Mechanochemical Synthesis

Solid-state mechanochemical methods offer solvent-free alternatives. Ball milling allyl bromide with selenium powder and potassium carbonate generates this compound via a tandem oxidation-reduction mechanism.

Conditions:

  • Milling Time: 2 hours
  • Frequency: 30 Hz
  • Yield: 65%

Mechanochemistry reduces reaction times and waste, though yields are moderate compared to solution-phase methods.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

Method Yield (%) Reaction Time Enantioselectivity Scalability
Nucleophilic Substitution 60–75 12 hours None Moderate
Catalytic Synthesis 85 6 hours None High
Asymmetric Synthesis 93 24 hours 86:14 er Low
One-Pot Synthesis 70–80 24 hours None High
Mechanochemical 65 2 hours None Moderate

Structural Characterization and Validation

This compound’s structure is unequivocally confirmed through spectroscopic and crystallographic techniques:

  • $$ ^1 \text{H} $$-NMR : Two doublets at δ 5.8–5.9 ppm (allylic protons) and a multiplet at δ 3.4–3.6 ppm (Se–CH$$_2$$).
  • X-ray Diffraction : Crystallographic data reveal a C–Se–C bond angle of 98.5° and Se–C bond length of 1.95 Å.
  • Mass Spectrometry : Molecular ion peak at m/z 180 (M$$^+$$).

Q & A

Q. Methodological Note :

  • Characterization : Use 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
  • Optimization : Screen solvents (e.g., THF vs. DCM), catalysts (e.g., Lewis acids), and reaction times to maximize yield and enantioselectivity.

How do pyrolysis conditions affect the decomposition pathways of this compound in ZnSe thin-film synthesis?

Advanced Research Focus
this compound decomposes via two pathways under metalorganic chemical vapor deposition (MOCVD) conditions:

Homolysis : Generates allyl radicals and selenium intermediates.

Intramolecular rearrangement : Produces 1,5-hexadiene and propene.

Decomposition temperature varies by carrier gas:

Carrier GasDecomposition Temp. (°C)Major ProductsCarbon Incorporation in ZnSe
H2_2~3001,5-hexadieneModerate
He~360PropeneHigh

Q. Methodological Note :

  • Use molecular beam mass spectrometry (MBMS) to monitor gas-phase intermediates .
  • Adjust substrate temperature and gas flow rates to minimize carbon contamination.

What computational methods predict the electronic structure and reactivity of this compound?

Advanced Research Focus
Density functional theory (DFT) with generalized gradient approximation (GGA) or local density approximation (LDA) can model the electronic properties. For example:

  • Bandgap Analysis : Compare HOMO-LUMO gaps calculated via GGA (e.g., PBE functional) vs. hybrid functionals (e.g., B3LYP).
  • Spin-Orbit Coupling : Critical for selenium-containing compounds; include relativistic effects in calculations .

Q. Methodological Note :

  • Software: Use VASP, Gaussian, or ORCA with basis sets like def2-TZVP for selenium.
  • Validate predictions with UV-Vis spectroscopy or X-ray photoelectron spectroscopy (XPS).

How does this compound’s catalytic activity in allylic chlorination depend on ligand design and substrate scope?

Advanced Research Focus
this compound acts as a catalyst in allylic chlorination of terpenes (e.g., β-pinene). Key factors:

  • Ligand Effects : Chiral ligands (e.g., bisoxazolines) enhance enantioselectivity.
  • Substrate Compatibility : Test cyclic vs. acyclic terpenes; steric hindrance impacts yield.

Q. Methodological Note :

  • Kinetic Studies : Use 1H^1H-NMR to track reaction progress and determine rate constants.
  • Scope Screening : Evaluate substrates with varying electron-withdrawing/donating groups.

How can researchers resolve contradictions in decomposition product data under varying experimental conditions?

Advanced Research Focus
Discrepancies in decomposition products (e.g., 1,5-hexadiene vs. propene) arise from:

  • Carrier Gas Reactivity : H2_2 promotes hydrogenation, while He favors radical pathways.
  • Temperature Gradients : Non-uniform heating in reactors alters product ratios.

Q. Methodological Note :

  • Control Experiments : Repeat trials with in situ gas chromatography (GC-MS) to isolate variables.
  • Statistical Analysis : Apply ANOVA to assess significance of temperature/gas effects .

What strategies mitigate selenium leaching and toxicity in catalytic applications of this compound?

Basic Research Focus
Selenium leaching is monitored via inductively coupled plasma mass spectrometry (ICP-MS). Mitigation approaches:

  • Stabilization : Use coordinating solvents (e.g., DMF) or polymeric supports.
  • Toxicity Assays : Test cytotoxicity in primary hepatocytes (model from CdSe studies) .

Q. Methodological Note :

  • Leaching Tests : Soak catalysts in reaction media and analyze filtrates with ICP-MS.
  • Environmental Impact : Quantify selenium recovery rates using ion-exchange resins.

How do surface coatings or UV exposure influence this compound’s stability in optoelectronic applications?

Advanced Research Focus
UV irradiation destabilizes selenium bonds, analogous to CdSe quantum dots. Stability assays:

  • Accelerated Aging : Expose thin films to UV light (λ = 254 nm) and track degradation via Raman spectroscopy.
  • Coating Materials : Test SiO2_2 or Al2_2O3_3 layers for passivation .

Q. Methodological Note :

  • Spectroscopic Monitoring : Use FTIR to detect Se–C bond cleavage.
  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled UV/thermal stress.

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